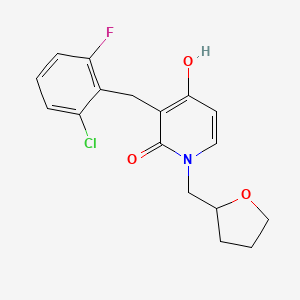
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Overview
Description
3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H17ClFNO3 and its molecular weight is 337.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone (CAS: 477860-53-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHClFNO
- Molecular Weight : 337.78 g/mol
- CAS Number : 477860-53-0
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antiviral agent, particularly against hepatitis C virus (HCV), and its role in modulating various biological pathways.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of quinazoline have shown promising anti-HCV activity with effective concentrations (EC) below 10 μM, outperforming ribavirin in some cases .
Table 1: Comparison of EC Values for Antiviral Compounds
| Compound Name | EC (μM) | Cytotoxicity (CC) | Therapeutic Index (TI) |
|---|---|---|---|
| Ribavirin | 20.0 | Not specified | 2.3 |
| Compound A | <10 | Not specified | >1.7 |
| Compound B | <10 | Not specified | >1.9 |
The mechanism by which this compound exerts its antiviral effects may involve the inhibition of non-structural protein 5B (NS5B) polymerase, a crucial enzyme in the HCV replication cycle. Compounds with metal ion chelation properties have been shown to inhibit this enzyme effectively, suggesting that structural modifications in pyridinones can enhance their inhibitory potency .
Study on Structural Variations
A study investigating various structural modifications on pyridinone derivatives found that introducing different substituents significantly affected their antiviral activity. For example, compounds with phenylpropyl or substituted phenethyl groups at the N-1 position exhibited improved HCV inhibitory rates compared to their parent compounds .
In Vivo Studies
In vivo studies are necessary to assess the pharmacokinetics and potential therapeutic applications of this compound. Preliminary results suggest that compounds with similar structures can effectively reduce viral loads in animal models, indicating a need for further investigation into their clinical applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-(oxolan-2-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO3/c18-14-4-1-5-15(19)12(14)9-13-16(21)6-7-20(17(13)22)10-11-3-2-8-23-11/h1,4-7,11,21H,2-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOUWHBGJZTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CC(=C(C2=O)CC3=C(C=CC=C3Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















